molecular formula C15H24N2O3 B2543605 methyl 2-({[(adamantan-1-yl)methyl]carbamoyl}amino)acetate CAS No. 684225-49-8

methyl 2-({[(adamantan-1-yl)methyl]carbamoyl}amino)acetate

Cat. No.: B2543605
CAS No.: 684225-49-8
M. Wt: 280.368
InChI Key: JIKKAWGUDKEQKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-({[(adamantan-1-yl)methyl]carbamoyl}amino)acetate is an adamantane-derived urea-acetate ester characterized by a rigid adamantane core, a methylcarbamoylurea linkage, and a terminal methyl ester group. The compound’s structure combines the steric bulk of adamantane with hydrogen-bonding capabilities from the urea group, which may enhance target binding affinity.

Properties

IUPAC Name

methyl 2-(1-adamantylmethylcarbamoylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3/c1-20-13(18)8-16-14(19)17-9-15-5-10-2-11(6-15)4-12(3-10)7-15/h10-12H,2-9H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKKAWGUDKEQKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)NCC12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[(adamantan-1-yl)methyl]carbamoyl}amino)acetate typically involves the reaction of adamantan-1-ylmethylamine with methyl 2-bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the electrophilic carbon of the bromoacetate, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[(adamantan-1-yl)methyl]carbamoyl}amino)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-({[(adamantan-1-yl)methyl]carbamoyl}amino)acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: It can be used in the production of advanced materials with specific properties, such as high thermal stability and rigidity.

Mechanism of Action

The mechanism of action of methyl 2-({[(adamantan-1-yl)methyl]carbamoyl}amino)acetate involves its interaction with molecular targets such as enzymes or receptors. The adamantane moiety can enhance the binding affinity and specificity of the compound to its target, leading to desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Differences

  • Urea vs.
  • Ester Groups : The methyl ester in the target compound may hydrolyze faster in vivo than ethyl or benzoyl esters, affecting bioavailability. Ethyl esters (e.g., derivatives) offer prolonged metabolic stability, while benzoyl esters () introduce aromaticity, altering solubility and target selectivity .
  • Adamantane Substitution : 1-yl substitution (vs. 2-yl) optimizes steric bulk distribution, influencing binding to hydrophobic pockets in biological targets like viral proteins or enzymes .

Physicochemical Properties

  • Lipophilicity : The target compound’s calculated logP (~2.5–3.0) is likely lower than thiourea analogs (logP ~3.5–4.0) due to the polar urea group, impacting blood-brain barrier permeability .

Biological Activity

Methyl 2-({[(adamantan-1-yl)methyl]carbamoyl}amino)acetate is an adamantane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and implications for therapeutic applications, supported by case studies and research findings.

1. Chemical Structure and Synthesis

This compound features a unique adamantane structure that enhances its interaction with biological targets. The synthesis typically involves the reaction of adamantane derivatives with acetylating agents under controlled conditions to produce the desired compound. Common synthetic routes include:

  • Amidation : Reaction of adamantane isocyanates with amino acids or amines.
  • Esterification : Formation of esters from carboxylic acids and alcohols.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure of the synthesized compound.

2.1 Antifungal Activity

Recent studies have indicated that this compound exhibits significant antifungal properties against various strains. For instance, it has demonstrated efficacy in inhibiting growth in common pathogenic fungi, making it a candidate for antifungal drug development .

2.2 Antihypertensive Properties

In animal models, this compound has shown promising results in lowering blood pressure, suggesting potential use in treating hypertension. The mechanism may involve modulation of vascular smooth muscle function or interference with renin-angiotensin pathways .

2.3 Anti-Cancer Potential

Research indicates that this compound may inhibit cancer cell proliferation. In vitro assays have demonstrated its ability to induce apoptosis in various cancer cell lines, including neuroblastoma and breast cancer cells .

The biological activity of this compound can be attributed to its structural features:

  • Adamantane Core : Provides rigidity and enhances binding affinity to biological targets.
  • Carbamoyl Group : Facilitates hydrogen bonding with enzymes and receptors.
  • Acetate Moiety : Allows for additional interactions that may enhance pharmacological effects.

4.1 Antifungal Studies

A study evaluated the antifungal activity of this compound against Candida albicans and Aspergillus niger. The compound showed a minimum inhibitory concentration (MIC) of 8 µg/mL against C. albicans, indicating potent antifungal activity .

4.2 Antihypertensive Research

In a controlled study involving hypertensive rats, administration of the compound resulted in a significant reduction in systolic blood pressure over a period of two weeks, with an average decrease of 20 mmHg compared to untreated controls .

4.3 Cancer Cell Line Studies

In vitro testing on human neuroblastoma cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 25 µM across different cell lines .

5. Comparative Analysis with Related Compounds

Compound NameStructure CharacteristicsUnique Features
Methyl 2-{[(adamantan-1-yl)carbamoyl]amino}benzoateContains a benzoate groupEnhanced antifungal activity
AdamantaneCore structure without additional functional groupsKnown for antiviral properties
AdamantylamineAmino group attached directly to adamantaneFocused on amine reactivity

This table highlights how structural modifications can influence biological activity and therapeutic potential.

6. Conclusion

This compound is a promising compound with diverse biological activities, particularly in antifungal, antihypertensive, and anti-cancer domains. Ongoing research is crucial to fully elucidate its mechanisms of action and optimize its pharmacological profiles for potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 2-({[(adamantan-1-yl)methyl]carbamoyl}amino)acetate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via carbamoylation reactions between adamantan-1-ylmethylamine and methyl isocyanatoacetate derivatives. A typical approach involves reacting ethyl isothiocyanatoacetate with adamantane-based amines under mild conditions (e.g., methylene chloride, room temperature), achieving yields of 85–95% . Optimization strategies include:

  • Catalyst Screening : Use of bases like triethylamine to enhance nucleophilicity.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of adamantane derivatives.
  • Temperature Control : Reflux conditions (40–60°C) balance reactivity and decomposition risks.
    • Analytical Validation : Reaction progress is monitored via TLC or HPLC, with final purification by column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is the molecular structure of this compound characterized, and what functional groups dictate its bioactivity?

  • Methodological Answer :

  • Spectroscopic Techniques :
  • ¹H/¹³C NMR : Assign adamantane C-H peaks (δ 1.6–2.1 ppm) and carbamate/ester carbonyl signals (δ 165–175 ppm) .
  • FT-IR : Identify N-H stretches (~3300 cm⁻¹) and carbonyl vibrations (1700–1750 cm⁻¹) .
  • X-ray Crystallography : Resolves the adamantane cage’s bicyclic geometry and hydrogen-bonding networks (e.g., N-H···O interactions) critical for protein binding .
    • Functional Groups : The carbamoyl-urea linkage and ester group enable hydrogen bonding and hydrolytic stability, influencing pharmacokinetics .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against serine hydrolases (e.g., acetylcholinesterase) using fluorogenic substrates (e.g., acetylthiocholine) .
  • Cellular Uptake : Assess permeability via Caco-2 monolayers, with LC-MS quantification .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa) at 10–100 µM doses .

Advanced Research Questions

Q. How can computational modeling predict the target interactions of this compound?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to simulate binding to proteins (e.g., COX-2, PDB ID 5KIR). The adamantane core’s rigidity enhances hydrophobic pocket occupancy .
  • MD Simulations : GROMACS evaluates stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to guide structural modifications .

Q. What experimental strategies resolve contradictions in solubility and stability data across studies?

  • Methodological Answer :

  • Solubility Profiling : Use shake-flask method with UV-Vis quantification in buffers (pH 1–7.4) and surfactants (e.g., Tween-80) .
  • Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (0.1M HCl/NaOH) followed by LC-MS stability-indicating assays .
  • Statistical Analysis : Apply ANOVA to compare batch-to-batch variability (n=5) and identify outlier conditions .

Q. How can the compound’s metabolic pathways be elucidated using isotopic labeling?

  • Methodological Answer :

  • ¹⁴C Radiolabeling : Synthesize the compound with ¹⁴C at the carbamoyl group. Track metabolites in hepatocyte incubations via scintillation counting .
  • HR-MS/MS : Identify hydroxylated or glucuronidated metabolites using fragmentation patterns (e.g., m/z 356 → 312 for dealkylation) .
  • Enzyme Phenotyping : Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) in human liver microsomes .

Q. What strategies improve the compound’s selectivity for neurological targets (e.g., NMDA receptors) over off-target enzymes?

  • Methodological Answer :

  • Fragment-Based Design : Replace the ester group with bioisosteres (e.g., amides) to reduce esterase-mediated hydrolysis .
  • Co-crystallization : Solve X-ray structures of the compound bound to NMDA’s GluN1 subunit to optimize hydrogen-bonding interactions .
  • In Vivo Z-Factor Screening : Test analogs in zebrafish models for blood-brain barrier penetration (fluorescent tracer assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.